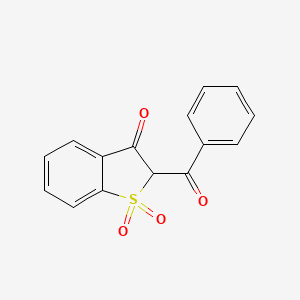
2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the Friedel-Crafts acylation of benzothiophene derivatives followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism by which 2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione exerts its effects would involve interactions with specific molecular targets. For instance, in medicinal applications, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, simpler in structure.
2-Acetylbenzothiophene: Similar structure with an acetyl group instead of a benzoyl group.
1-Benzothiophene-3(2H)-one: Lacks the benzoyl group, simpler ketone structure.
Uniqueness
2-Benzoyl-1H-1-benzothiophene-1,1,3(2H)-trione is unique due to the presence of both benzoyl and trione functionalities, which can impart distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Properties
CAS No. |
86296-62-0 |
|---|---|
Molecular Formula |
C15H10O4S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-benzoyl-1,1-dioxo-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H10O4S/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)20(15,18)19/h1-9,15H |
InChI Key |
IKDTWHVRKKCBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















